3-Cyclohexylpropyl isobutyrate

Description

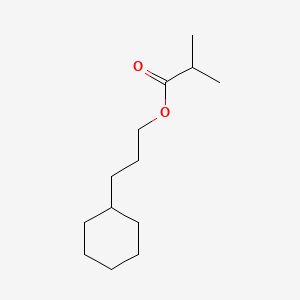

Structure

2D Structure

3D Structure

Properties

CAS No. |

94021-78-0 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3-cyclohexylpropyl 2-methylpropanoate |

InChI |

InChI=1S/C13H24O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

ZRPKJDKIHVQROS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCCCC1CCCCC1 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Cyclohexylpropyl Isobutyrate

Chemical Synthesis Approaches for Esterification of 3-Cyclohexylpropanol

Conventional chemical synthesis remains a cornerstone for ester production. These methods are often characterized by their high conversion rates and well-understood mechanisms, though they may require stringent reaction conditions and catalysts that pose environmental concerns.

The most traditional and widely practiced method for producing esters is the Fischer-Speier esterification. This reversible reaction involves heating a carboxylic acid (isobutyric acid) with an alcohol (3-cyclohexylpropanol) in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of isobutyric acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon masterorganicchemistry.com. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester, 3-cyclohexylpropyl isobutyrate masterorganicchemistry.com.

Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid ceon.rsjetir.org. To overcome the equilibrium limitations of this reversible reaction, synthesis strategies are employed to shift the equilibrium toward the product side. These strategies include using a large excess of one of the reactants (typically the less expensive one) or removing the water byproduct as it forms through methods like azeotropic distillation masterorganicchemistry.comtcichemicals.com. The main factors influencing the reaction's yield and rate are temperature, the molar ratio of reactants, and the type and concentration of the catalyst ceon.rsresearchgate.net. For instance, increasing the catalyst concentration or temperature generally increases the reaction rate, although higher temperatures can also lead to side reactions like dehydration of the alcohol ceon.rsjetir.org.

| Water Removal | Azeotropic distillation (e.g., with toluene) | Continuously removing the water byproduct prevents the reverse reaction (ester hydrolysis), driving the reaction to completion. masterorganicchemistry.comtcichemicals.com |

Research into ester synthesis seeks to develop methods that are milder, more efficient, and environmentally benign than traditional acid catalysis. Several novel reagents and conditions have been explored for the esterification of alcohols like 3-cyclohexylpropanol.

Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) and silica chloride, offer significant advantages. nih.govorganic-chemistry.org They are easily separated from the reaction mixture, minimizing contamination of the product and allowing for catalyst recycling. This simplifies the purification process and aligns with principles of green chemistry. nih.gov

Coupling reagents provide another route to ester formation under mild conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. organic-chemistry.org More recently, reagents such as N-bromosuccinimide (NBS) have been promoted as efficient metal-free catalysts for the direct esterification of carboxylic acids, capable of achieving high yields under neat (solvent-free) conditions. researchgate.net These methods avoid the use of strong acids and high temperatures, making them suitable for sensitive substrates.

Table 2: Comparison of Novel Reagents for Ester Synthesis

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Solid Acid Catalysts (e.g., Dowex H+, Silica Chloride) | 50-80°C, Solvent or Solvent-free | Reusable catalyst, simplified workup, reduced corrosion. nih.govorganic-chemistry.org | Can have lower activity than homogeneous catalysts. |

| Coupling Reagents (e.g., EDCI, TCFH) | Room Temperature, Organic Solvent (e.g., CH₂Cl₂) | Mild reaction conditions, high yields, suitable for complex molecules. organic-chemistry.org | Stoichiometric amounts of reagents required, byproduct removal can be complex. |

| N-Bromosuccinimide (NBS) Catalysis | 70°C, Neat (Solvent-free) | Metal-free, simple procedure, high efficiency, potential for catalyst recycling. researchgate.net | Requires careful handling of the halogenating agent. |

Biocatalytic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis. The use of enzymes, particularly lipases and esterases, offers high selectivity and operates under mild conditions, significantly reducing the environmental footprint of chemical processes.

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. While their natural function is to hydrolyze esters in aqueous environments, this equilibrium can be reversed in non-aqueous or micro-aqueous media, favoring the synthesis of esters from alcohols and carboxylic acids. nih.govnih.gov This makes them ideal for the production of this compound.

The synthesis can be performed using free or, more commonly, immobilized enzymes. Immobilization, often on solid supports, enhances the stability of the lipase (B570770), prevents enzyme aggregation, and greatly simplifies its recovery and reuse over multiple reaction cycles. nih.gov Commercially available immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), are widely used due to their broad substrate specificity and high stability. nih.govmdpi.com The enzymatic approach offers remarkable chemo-, regio-, and enantioselectivity, which is often difficult to achieve with chemical catalysts and reduces the formation of unwanted byproducts. springernature.comnih.gov

To maximize the yield and efficiency of the biocatalytic synthesis of this compound, several key reaction parameters must be optimized.

Temperature: Each enzyme has an optimal temperature for activity. While moderate increases in temperature can enhance reaction rates, excessive heat can lead to denaturation and loss of catalytic activity. scielo.br

Substrate Molar Ratio: The ratio of 3-cyclohexylpropanol to isobutyric acid can significantly influence the reaction equilibrium. An excess of one substrate can drive the reaction forward, but a very high concentration of the acid can sometimes lead to enzyme inhibition. mdpi.comscielo.br

Enzyme Concentration: Increasing the amount of lipase generally increases the initial reaction rate and can lead to higher conversion in a shorter time. However, beyond a certain point, the increase may not be cost-effective, and mass transfer limitations can occur. mdpi.comscielo.br

Water Activity: Water is a byproduct of esterification, and its presence can promote the reverse hydrolytic reaction. In enzymatic synthesis, controlling water activity is crucial. This can be achieved by conducting the reaction in a solvent-free system, using organic solvents, or by applying a vacuum to remove water as it is formed. researchgate.net

Table 3: Optimization of Parameters for Biocatalytic Ester Synthesis

| Parameter | Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 30 - 70°C | Affects enzyme activity and stability; an optimal temperature exists for maximum yield. scielo.brscielo.br |

| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | A slight excess of alcohol can shift equilibrium to favor ester formation. mdpi.comscielo.br |

| Enzyme Loading | 1 - 15% (w/w of substrates) | Higher concentration generally increases reaction rate up to a saturation point. mdpi.comscielo.br |

| Solvent System | Solvent-free or non-polar organic solvent (e.g., hexane) | A non-aqueous environment favors the synthetic reaction over hydrolysis. nih.govredalyc.org |

| Water Removal | Vacuum, molecular sieves | Removing water byproduct prevents ester hydrolysis and drives the reaction towards completion. researchgate.net |

The biocatalytic synthesis of this compound aligns well with the twelve principles of green chemistry. acs.orgresearchgate.net This approach offers a more sustainable and environmentally friendly process compared to traditional chemical methods.

Use of Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically run at or near ambient temperature and pressure, leading to significant energy savings. springernature.com

High Selectivity: The high specificity of enzymes minimizes the formation of byproducts, leading to higher purity products and reducing the need for extensive purification steps. nih.govresearchgate.net

Atom Economy: Solvent-free systems, which are common in biocatalytic esterification, maximize atom economy by ensuring that most of the atoms from the reactants are incorporated into the final product. nih.govnih.gov

Safety: The process avoids the use of harsh, corrosive, and often toxic acid catalysts and hazardous organic solvents. acs.orgresearchgate.netrsc.org

By leveraging these advantages, the biocatalytic route provides an efficient, clean, and sustainable pathway for the industrial production of esters like this compound. mdpi.com

Biosynthesis of Isobutyrate Precursors and Analogues

The formation of this compound relies on the availability of its constituent precursor, isobutyrate. The biosynthetic pathways for isobutyrate and its analogues are diverse, involving both engineered microbial systems and natural enzymatic processes. Understanding these pathways is crucial for developing sustainable and efficient methods for the production of this and other valuable chemicals.

Microbial Metabolic Engineering for Isobutyrate Production

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the high-level production of isobutyrate from renewable feedstocks like glucose. researchgate.netumn.edu This approach involves the rational design and implementation of synthetic metabolic pathways to channel carbon flux towards the desired product.

A common strategy involves leveraging the cell's natural amino acid biosynthetic pathways, specifically the valine biosynthesis pathway, and diverting intermediates towards isobutyrate production. The key steps in a typical engineered pathway in E. coli are as follows:

Conversion of Ketovaline: The synthetic pathway often starts with the biosynthesis of ketovaline (also known as α-ketoisovalerate), a natural intermediate in valine biosynthesis.

Decarboxylation to Isobutyraldehyde: A key engineered step involves the introduction of a keto-acid decarboxylase, such as α-ketoisovalerate decarboxylase (Kivd), which is not naturally present in wild-type E. coli. This enzyme catalyzes the conversion of ketovaline to isobutyraldehyde. researchgate.net

Oxidation to Isobutyrate: The final step is the oxidation of isobutyraldehyde to isobutyrate. This can be achieved by endogenous or overexpressed aldehyde dehydrogenases. researchgate.net

To optimize isobutyrate production, further genetic modifications are often necessary. These can include:

Knockout of Competing Pathways: Deleting genes that encode for enzymes in competing pathways helps to redirect metabolic flux towards isobutyrate synthesis. For instance, knocking out genes involved in the formation of byproducts like lactate can improve the final titer of isobutyrate. researchgate.net

Cofactor Engineering: Ensuring a balanced supply of necessary cofactors, such as NADPH, is crucial for the efficient functioning of the biosynthetic pathway.

Through these metabolic engineering efforts, researchers have been able to achieve significant titers of isobutyrate in engineered E. coli strains, demonstrating the potential of microbial fermentation for the sustainable production of this important chemical precursor. aimspress.com

Table 1: Key Enzymes in Engineered Isobutyrate Production in E. coli

| Enzyme | Abbreviation | Function |

|---|---|---|

| α-Ketoisovalerate Decarboxylase | Kivd | Converts α-ketoisovalerate to isobutyraldehyde |

Enzymatic Pathways in Natural Production Systems

Isobutyrate and its precursor, butyrate, are also produced through various enzymatic pathways in natural biological systems. These pathways are found in a diverse range of microorganisms and are integral to their primary and secondary metabolism.

In some bacteria, butyrate is synthesized from acetyl-CoA through a series of enzymatic reactions. While distinct from isobutyrate, the study of these pathways provides insights into the broader family of short-chain fatty acid biosynthesis. The conversion of two molecules of acetyl-CoA to butyryl-CoA involves the following key enzymes:

Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

β-hydroxybutyryl-CoA dehydrogenase: Reduces acetoacetyl-CoA to β-hydroxybutyryl-CoA.

Crotonase: Dehydrates β-hydroxybutyryl-CoA to crotonyl-CoA.

Butyryl-CoA dehydrogenase: Reduces crotonyl-CoA to butyryl-CoA. researchgate.netasm.org

The resulting butyryl-CoA can then be converted to butyrate.

Furthermore, studies on the biosynthesis of the macrolide antibiotic tylosin in Streptomyces fradiae have revealed that isobutyrate serves as a precursor. oup.comnih.govresearchgate.net In this context, labeled isobutyrate fed to S. fradiae cultures was incorporated into both the tylosin structure and cellular fatty acids. oup.comnih.govresearchgate.net This indicates the presence of enzymatic machinery capable of utilizing isobutyrate for more complex molecule synthesis. The research showed that a significant portion of the incorporated isobutyrate was transformed into butyrate, which was then used for the synthesis of straight-chain fatty acids. oup.comnih.gov Another portion was incorporated into even iso-acids, and a smaller fraction was degraded to propionate for the synthesis of odd-chain fatty acids. oup.comnih.gov

The natural production of butyrate can also occur through other pathways, such as the glutarate, 4-aminobutyrate, and lysine pathways, which are found in various gut commensal bacteria. nih.govnih.gov These pathways all converge at the formation of crotonyl-CoA, which is then converted to butyryl-CoA. researchgate.net While these pathways lead to butyrate, the enzymatic principles and intermediates involved are relevant to understanding the broader landscape of short-chain fatty acid biosynthesis, including that of isobutyrate analogues.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isobutyrate |

| Glucose |

| Valine |

| α-Ketoisovalerate |

| Isobutyraldehyde |

| Lactate |

| NADPH |

| Butyrate |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| β-hydroxybutyryl-CoA |

| Crotonyl-CoA |

| Butyryl-CoA |

| Tylosin |

| Propionate |

| Glutarate |

| 4-aminobutyrate |

Advanced Analytical Methodologies for 3 Cyclohexylpropyl Isobutyrate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3-cyclohexylpropyl isobutyrate, providing the means for its separation from complex matrices and subsequent quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for the analysis of this non-polar ester.

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of this compound. Due to the compound's non-polar nature, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A potential HPLC method for the analysis of this compound could be adapted from methodologies used for structurally similar esters, such as 3-cyclohexylpropyl valerate. Such a method would likely employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. To ensure adequate retention and peak shape, the mobile phase composition would need to be optimized. For detection, a UV detector set at a low wavelength (around 210 nm) could be utilized, as esters lack a significant chromophore for detection at higher wavelengths slideshare.net. For applications requiring mass spectrometry (MS) detection, the non-volatile acid buffer would be replaced with a volatile alternative like formic acid.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time | ~ 5.8 min |

This method would be scalable for preparative separations to isolate impurities and is also suitable for pharmacokinetic studies where the compound needs to be quantified in biological matrices.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC provides high-resolution separation, while MS offers sensitive detection and structural elucidation capabilities.

For the analysis of this compound, a non-polar capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be appropriate. The oven temperature program would be optimized to ensure good separation from other volatile components in a sample. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound.

The fragmentation of esters in EI-MS typically involves cleavage of the C-O bond and rearrangements. For this compound, characteristic fragments would be expected from the loss of the isobutyrate group and fragmentation of the cyclohexylpropyl moiety. By interpreting the mass spectrum, the compound can be identified and quantified. The use of mass spectral libraries can further aid in the identification of unknown compounds in a sample icm.edu.pl.

Table 2: Predicted GC-MS Parameters and Key Mass Fragments for this compound

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments (m/z) | 212 (Molecular Ion), 141, 83, 71, 55, 43 |

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization can be employed to improve the analytical performance for compounds that may have poor detectability or chromatographic behavior in their native form. For this compound, while directly analyzable by GC-MS, derivatization could be beneficial in specific HPLC applications or for enhancing sensitivity.

Since this compound lacks a strong chromophore or fluorophore, its detection in HPLC using UV or fluorescence detectors can be challenging, especially at low concentrations. Pre-column derivatization involves reacting the analyte with a labeling reagent to introduce a moiety that is highly responsive to the detector.

A common strategy for esters involves hydrolysis to the corresponding alcohol (3-cyclohexylpropanol) and carboxylic acid (isobutyric acid), followed by derivatization of one or both of these products. For instance, the resulting 3-cyclohexylpropanol could be reacted with a fluorescent labeling agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) sdiarticle4.com. This would yield a highly fluorescent derivative, significantly lowering the limit of detection when using a fluorescence detector.

Table 3: Potential Pre-column Derivatization Reagents for HPLC-Fluorescence Detection

| Derivatization Reagent | Target Functional Group (post-hydrolysis) | Advantages |

|---|---|---|

| Dansyl Chloride | Hydroxyl (from 3-cyclohexylpropanol) | Forms highly fluorescent derivatives |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Hydroxyl (from 3-cyclohexylpropanol) | Rapid reaction, stable derivatives |

| o-Phthalaldehyde (OPA) | Not directly applicable | Requires primary amine functionality |

In situ derivatization involves carrying out the derivatization reaction directly within the sample matrix prior to extraction or analysis. This approach can simplify sample preparation and improve reaction efficiency researchgate.net. For complex matrices containing this compound, an in situ transesterification could be a viable strategy.

For example, by adding a large excess of an alcohol like methanol (B129727) along with a catalyst (e.g., BF3-methanol) directly to the sample, this compound could be converted to methyl isobutyrate. This smaller, more volatile ester could then be readily analyzed by headspace GC-MS, which is particularly useful for samples with complex non-volatile matrices. Isotope-labeling derivatization, using a deuterated alcohol, could also be employed to differentiate the derivatized analyte from any endogenous methyl isobutyrate in the sample nih.gov.

The development of novel derivatizing agents is an ongoing area of research aimed at improving selectivity, reactivity, and detection sensitivity. For the analysis of esters like this compound, novel reagents could be designed to overcome the limitations of existing methods.

For instance, a novel derivatizing agent for HPLC could be one that not only introduces a fluorophore but also a charged group. This would enhance ionization efficiency in mass spectrometric detection (LC-MS), leading to lower detection limits. Research in this area focuses on creating reagents that are stable, react under mild conditions, and produce a single, stable derivative with high yield. While specific novel agents for this compound are not documented, the principles of reagent design for similar functional groups are applicable.

Isotope Labeling in Quantitative Analysis

Isotope labeling is a powerful technique used to track molecules and quantify them with high precision, particularly within complex mixtures. In the context of this compound, stable isotope dilution (SID) assays represent a gold standard for quantitative analysis. This method involves synthesizing an isotopic variant of the target compound, which is chemically identical but has a different mass due to the incorporation of heavy isotopes like Deuterium (²H) or Carbon-13 (¹³C). nih.gov

This "heavy" version of this compound is used as an internal standard. It is added in a known amount to a sample before processing. nih.gov Because the labeled standard and the natural ("light") analyte behave identically during extraction, chromatography, and ionization, any sample loss affects both compounds equally. nih.gov Mass spectrometry is then used to measure the ratio of the natural analyte to the isotopically labeled standard. This ratio allows for extremely accurate quantification, correcting for variations in sample preparation and instrument response. nih.gov

For instance, Deuterium could be incorporated into the isobutyrate moiety or the cyclohexyl ring. A common approach for esters involves using a deuterated version of the alcohol or carboxylic acid during synthesis.

Table 1: Potential Isotopic Labels for this compound and Their Mass Shifts

| Isotope Label | Location of Label | Resulting Mass Shift (vs. natural abundance) | Analytical Utility |

|---|---|---|---|

| Deuterium (²H or D) | Isobutyryl group (e.g., replacing one or more protons) | +1 per D atom | Allows differentiation from the native compound in mass spectrometry. bohrium.com |

| Carbon-13 (¹³C) | Carbonyl carbon of the isobutyrate group | +1 | Provides a distinct mass signal for use as an internal standard in quantitative MS. thieme-connect.com |

| Oxygen-18 (¹⁸O) | Carbonyl or ether oxygen of the ester group | +2 per ¹⁸O atom | Used in mechanistic studies and as a mass tag for quantification. nih.gov |

This table is illustrative, showing common strategies for creating isotopically labeled internal standards for quantitative mass spectrometry.

The use of these labeled standards, particularly in conjunction with techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), enables the detection and quantification of this compound at very low concentrations with high accuracy and precision. bohrium.comresearchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural confirmation and detailed characterization of molecules like this compound. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques provide complementary information, offering a complete picture of the molecule's structure and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial structure verification, advanced 2D NMR techniques are employed to unambiguously assign all signals and confirm the precise connectivity of atoms, which is crucial in complex research scenarios or for differentiating isomers. semanticscholar.orgresearchgate.net

For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the propyl chain, as well as within the complex spin systems of the cyclohexyl ring.

HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbon atoms they are attached to. magritek.com It is highly effective for assigning the carbon signals of the molecule by correlating them to the more easily assigned proton signals. A multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations for this compound | Structural Information Gained |

|---|---|---|---|

| COSY | ¹H – ¹H | - Protons on C1' with protons on C2' of the propyl chain- Protons on C2' with protons on C3' of the propyl chain- Protons within the cyclohexyl ring system | Confirms the connectivity of the propyl chain and the integrity of the cyclohexyl ring structure. |

| HSQC | ¹H – ¹³C | - O-CH₂ protons (~4.0 ppm) with C1' carbon- CH proton of isobutyryl group with its corresponding carbon- CH₃ protons of isobutyryl group with their corresponding carbon | Unambiguously assigns each carbon atom in the molecule by linking it to its attached proton(s). magritek.com |

| HMBC | ¹H – ¹³C (long-range) | - O-CH₂ protons (C1') with the carbonyl carbon (C=O)- Isobutyryl CH proton with the carbonyl carbon (C=O) | Confirms the ester linkage by showing correlation between the propyl and isobutyrate moieties across the ester bond. |

Note: Chemical shifts (ppm) are approximate and depend on the solvent and experimental conditions. The table illustrates the application of these techniques for structural elucidation.

These advanced methods provide definitive proof of the molecule's structure, which is essential for publication, patent applications, and ensuring the identity of a research compound.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and uncovering structural details of a compound through its fragmentation pattern. currenta.denih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by measuring its mass with very high accuracy. currenta.de

When subjected to ionization in a mass spectrometer, particularly using energetic methods like electron ionization (EI), the molecular ion of this compound will fragment in predictable ways. wikipedia.org Analyzing these fragments provides a roadmap to the molecule's structure. libretexts.org

Key fragmentation pathways for esters like this compound include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This can lead to the loss of the alkoxy group (-O-CH₂-...) or a radical from the acyl group. wikipedia.orgmiamioh.edu

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [C₉H₁₉]⁺ | Loss of the isobutyryloxy radical ([C₄H₇O₂]•) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl group fragment |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation, resulting from cleavage of the C-O ester bond. |

This table presents a prediction of the primary fragments based on established mass spectrometry fragmentation rules for esters. The relative intensity of these peaks would provide further structural confirmation.

By combining the molecular weight information with the logical pieces of the molecule represented by the fragment ions, researchers can confidently elucidate and confirm the structure of this compound. libretexts.orguni-saarland.de

Ecological Roles and Environmental Fate of 3 Cyclohexylpropyl Isobutyrate

Occurrence and Function in Chemical Ecology

Chemical communication is a fundamental driver of interactions within and between species, shaping ecosystems in profound ways. However, the role of 3-Cyclohexylpropyl isobutyrate in these intricate networks remains uninvestigated.

Inter- and Intra-species Chemical Communication

There is currently no scientific evidence to suggest that this compound functions as a signaling molecule in either inter-species (between different species) or intra-species (within the same species) communication. Pheromones, which govern a wide range of behaviors from mating to aggregation, are highly specific molecules, and there are no documented instances of this particular isobutyrate ester serving such a purpose in any known organism.

Role as Allelochemicals and Semiochemicals

Allelochemicals are compounds produced by one organism that affect the growth, survival, or reproduction of another species. Semiochemicals are a broader category of signaling chemicals that mediate interactions. While the potential for any chemical compound to act as an allelochemical or semiochemical exists, there is a lack of research specifically identifying this compound as having such a function in any ecological context.

Interactions with Herbivores and Microorganisms

The influence of chemical compounds on the feeding behavior of herbivores and the growth and communication of microorganisms is a vital area of chemical ecology. At present, there are no studies that have explored the interactions between this compound and either herbivores or microbial communities. It is unknown whether this compound could act as a deterrent or attractant to herbivores, or if it has any antimicrobial or signaling effects on microorganisms.

Environmental Degradation and Biodegradation Studies

Understanding the persistence and degradation pathways of synthetic compounds is crucial for assessing their long-term environmental impact. For this compound, this remains a significant area of uncertainty.

Abiotic Degradation Mechanisms in Natural Environments

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis (by sunlight), hydrolysis (by water), and oxidation. While the ester functional group in this compound would be susceptible to hydrolysis under certain pH and temperature conditions, specific studies quantifying the rates and products of its abiotic degradation in natural environments are not available.

Biotic Degradation by Microorganisms and Enzymes

The biodegradation of organic compounds by microorganisms is a primary mechanism for their removal from the environment. Esterases, a broad class of enzymes produced by many microorganisms, are capable of hydrolyzing ester bonds. It is therefore plausible that microorganisms possessing suitable esterases could degrade this compound. However, no studies have been published that isolate or identify specific microbial strains or enzymes capable of carrying out this transformation. Research into the metabolic pathways and kinetics of its biodegradation is required to determine its environmental persistence.

Factors Influencing Biodegradation Kinetics

The rate at which this compound biodegrades in the environment is not static; rather, it is influenced by a complex interplay of various biotic and abiotic factors. These factors can significantly alter the kinetics of its enzymatic breakdown, affecting its persistence and potential ecological impact. Key determinants include the structure of the molecule itself, the surrounding environmental conditions, and the composition of the local microbial communities.

Microbial Community Composition

The presence of microorganisms equipped with the necessary enzymatic machinery is fundamental to the biodegradation of this compound. The initial and most critical step in its breakdown is the hydrolysis of the ester bond, a reaction catalyzed by esterase or lipase (B570770) enzymes . The rate of degradation is therefore highly dependent on the abundance and activity of microbial species that can produce these enzymes.

Environmental Conditions: pH and Temperature

Environmental parameters such as pH and temperature play a crucial role in governing the efficiency of biodegradation by affecting microbial growth and enzyme activity mdpi.com.

pH: The optimal pH for the biodegradation of related cyclic compounds and esters varies. For example, the complete biodegradation of cyclohexanone (B45756) was achieved at a pH of 8.5, whereas cyclohexanol (B46403) degradation was most effective at a more neutral pH of 7.2 researchgate.net. For the degradation of the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP) by Rhodococcus ruber, high degradation efficiency was observed over a broad pH range of 5.0 to 10.0, with the optimum at pH 7.0 mdpi.com. This suggests that the biodegradation of this compound is likely to be most efficient in environments with a neutral to slightly alkaline pH.

Temperature: Temperature directly influences microbial metabolic rates. Studies on DEHP degradation have shown that efficiency increases with temperature, with an optimal temperature around 30°C. Lower temperatures (≤20°C) were found to be less favorable for degradation mdpi.com. This indicates that the biodegradation of this compound would likely proceed faster in warmer climates and during warmer seasons.

Chemical Structure and Bioavailability

The inherent chemical structure of this compound is a primary factor controlling its susceptibility to microbial attack. The rate of anaerobic biodegradation of esters is affected by the chain length of both the acid and alcohol moieties, as well as by branching researchgate.net. The presence of the cyclohexane (B81311) ring also influences the degradation pathway. In the degradation of n-alkylcyclohexanes, cyclohexanecarboxylic acid is a common intermediate, which is then further broken down nih.gov.

The low water solubility typical of such hydrophobic compounds can also limit their bioavailability to microorganisms . The compound must be accessible to the microbial cells for the enzymatic reactions to occur. Microorganisms can adapt to this by producing biosurfactants or by adjusting their cell wall composition to better interact with hydrophobic substrates mdpi.com.

Substrate Concentration

The concentration of this compound in the environment can also affect its degradation kinetics. While a certain concentration is required to induce the production of relevant enzymes in microorganisms, excessively high concentrations can be inhibitory or toxic to the microbial population. For example, the degradation rate of DEHP by Rhodococcus ruber was high for concentrations between 50 and 900 mg/L, but the rate decreased when the concentration was increased to 1000 mg/L mdpi.com.

Interactive Data Table: Factors Affecting Biodegradation of Ester Compounds

| Factor | Influence on Biodegradation Rate | Optimal Conditions (based on related compounds) | Relevant Compounds from Research |

| Microbial Population | Presence of esterase/lipase-producing microbes is essential. Consortia are often more effective. | High diversity of genera like Pseudomonas and Rhodococcus. | Di-ester plasticizers, Cyclohexanol, DEHP researchgate.netmdpi.com |

| pH | Affects enzyme activity and microbial growth. | Neutral to slightly alkaline (pH 7.0 - 8.5) appears optimal for related compounds. | Cyclohexanone, Cyclohexanol, DEHP researchgate.netmdpi.com |

| Temperature | Influences metabolic rates of microorganisms. | Warmer temperatures (e.g., 30°C) generally increase degradation rates. | DEHP mdpi.com |

| Chemical Structure | Branching and chain length of the ester, and the presence of a cyclic group determine the pathway and rate. | Esters with a total carbon number of 12-18 show good biodegradability. | Alkyl Esters, n-Alkylcyclohexanes researchgate.netnih.gov |

| Concentration | Can be rate-limiting at low levels and inhibitory at high levels. | Varies by compound and microbial strain; e.g., < 1000 mg/L for DEHP. | DEHP mdpi.com |

Role and Significance of 3 Cyclohexylpropyl Isobutyrate in Specialized Academic Research

Function as a Biochemical Assay Research Tool

There is no publicly available research to indicate that 3-Cyclohexylpropyl isobutyrate is utilized as a tool in biochemical assays.

Investigation in Microbial Endocrinology and Inter-kingdom Signaling

No studies were found that investigate the role of this compound in the fields of microbial endocrinology or inter-kingdom signaling.

Q & A

Q. What is the molecular structure of 3-Cyclohexylpropyl isobutyrate, and how can it be confirmed experimentally?

Answer: The molecular structure of this compound consists of a cyclohexylpropyl group esterified with isobutyric acid (2-methylpropanoic acid). Key structural identifiers include:

Q. Methodological confirmation :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the cyclohexane ring protons (δ 1.0–2.0 ppm) and ester carbonyl resonance (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 226.36 and fragmentation patterns consistent with ester cleavage .

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretching vibrations (~1740 cm) and C-O-C asymmetric stretches (~1250 cm) .

Q. What are the established synthesis protocols for this compound in laboratory settings?

Answer: Two primary methods are documented:

Chemical Esterification :

- React isobutyryl chloride with 3-cyclohexylpropan-1-ol in anhydrous dichloromethane, catalyzed by pyridine. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purify via fractional distillation under reduced pressure (boiling point: ~120–125°C at 5 mmHg) .

Enzymatic Synthesis :

Q. Key considerations :

- Avoid hydrolysis by maintaining anhydrous conditions in chemical synthesis.

- Enzymatic methods reduce side reactions but require post-reaction solvent recovery .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Answer: Stability is influenced by:

- Temperature : Degrades above 40°C via ester hydrolysis; store at 4°C in inert atmospheres .

- Light : UV exposure accelerates radical-mediated oxidation; use amber glassware for long-term storage .

- Solvent compatibility : Stable in non-polar solvents (e.g., hexane); avoid aqueous or acidic environments .

Q. Experimental validation :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., isobutyric acid) .

Q. What metabolic pathways are implicated in the degradation of this compound in biological systems?

Answer: Proposed pathways (based on isobutyrate analogs):

Esterase-mediated hydrolysis : Cleavage into 3-cyclohexylpropanol and isobutyric acid, observed in mammalian liver microsomes .

Oxidative pathways : Cytochrome P450 enzymes (CYP3A4) oxidize the cyclohexyl ring, forming hydroxylated metabolites .

Q. Research design :

Q. How can researchers resolve contradictions in yield data between enzymatic and chemical synthesis methods?

Answer: Contradictions arise from :

Q. Resolution strategies :

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer: Recommended methods :

Gas Chromatography (GC) with FID : Detect residual alcohols (e.g., 3-cyclohexylpropanol) with a DB-5 column (detection limit: 0.01%) .

High-Performance Liquid Chromatography (HPLC) : Quantify isobutyric acid impurities using a C18 column and UV detection at 210 nm .

Headspace GC-MS : Identify volatile degradation products (e.g., cyclohexene derivatives) with a detection limit of 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.